![molecular formula C16H19N3O3S B2547786 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034524-94-0](/img/structure/B2547786.png)
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
The compound “3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The molecule also contains a cyano group (-CN), a methylsulfonyl group (-SO2CH3), and a benzamide group (C6H5CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.2.1]octane core would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction, while the benzamide group could participate in reactions such as hydrolysis or aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano and benzamide groups could increase its polarity, affecting properties such as solubility and melting point .Scientific Research Applications
Synthetic Chemistry Applications
Cycloaddition Reactions : Research by Taniguchi et al. (1978) explored 1,3-dipolar cycloadditions to bicyclic olefins, highlighting the stereo- and regiochemistry of these reactions. This study provides insights into the cycloaddition reactions of compounds with similar structural features to "3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide," demonstrating the selectivity and potential for synthesizing complex molecular architectures (Taniguchi, Ikeda, & Imoto, 1978).
Atom-Transfer Radical Cyclizations : Flynn et al. (1992) utilized methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes. This work signifies the utility of sulfone and azabicyclo groups in constructing cyclic structures, pertinent to the applications of "3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide" in synthetic organic chemistry (Flynn, Zabrowski, & Nosal, 1992).
Material Science Applications
- Colorimetric Sensing : A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides revealed their potential in colorimetric sensing of fluoride anions. Although focusing on a different compound, the principle of utilizing cyano and benzamide functionalities for developing colorimetric sensors could extend to "3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide," indicating its potential application in environmental monitoring and analytical chemistry (Younes et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-cyano-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-14-5-6-15(19)9-13(8-14)18-16(20)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGPMLCZZMIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
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